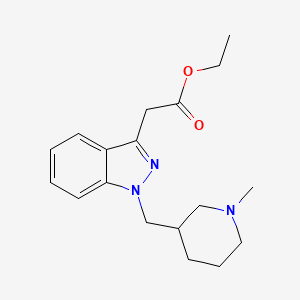
1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol is an organic compound characterized by its unique structure, which includes chloro, fluoro, and bromo substituents on a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-fluoroaniline and 2,6-dibromophenol.
Formation of Intermediate: The 4-chloro-2-fluoroaniline is first converted to 4-chloro-2-fluorophenylamine through a diazotization reaction followed by a Sandmeyer reaction.
Ether Formation: The intermediate is then reacted with 2,6-dibromophenol in the presence of a base such as potassium carbonate to form the ether linkage.
Final Product: The resulting compound is then subjected to a reduction reaction to yield 1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove halogen substituents.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)acetone.
Reduction: Formation of 1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethane.
Substitution: Formation of 1-(4-Chloro-2-fluorophenyl)-2-(2,6-dimethoxyphenoxy)ethanol.
科学的研究の応用
1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
類似化合物との比較
1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol can be compared with other similar compounds, such as:
1-(4-Chloro-2-fluorophenyl)-2-(2,6-dichlorophenoxy)ethanol: Similar structure but with chlorine substituents instead of bromine.
1-(4-Chloro-2-fluorophenyl)-2-(2,6-difluorophenoxy)ethanol: Fluorine substituents instead of bromine.
1-(4-Chloro-2-fluorophenyl)-2-(2,6-diiodophenoxy)ethanol: Iodine substituents instead of bromine.
Uniqueness
The presence of both chloro and fluoro substituents on one phenyl ring and dibromo substituents on another phenyl ring makes 1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol unique
特性
分子式 |
C14H10Br2ClFO2 |
|---|---|
分子量 |
424.48 g/mol |
IUPAC名 |
1-(4-chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol |
InChI |
InChI=1S/C14H10Br2ClFO2/c15-10-2-1-3-11(16)14(10)20-7-13(19)9-5-4-8(17)6-12(9)18/h1-6,13,19H,7H2 |
InChIキー |
HDKZGNVGYZOQDU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Br)OCC(C2=C(C=C(C=C2)Cl)F)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


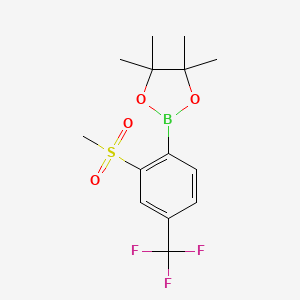
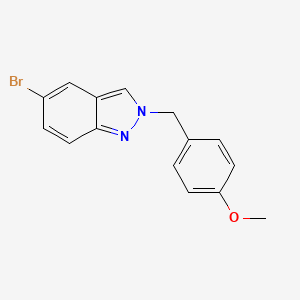
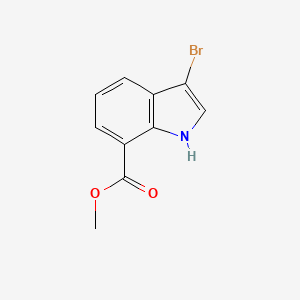
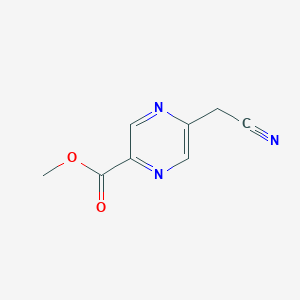
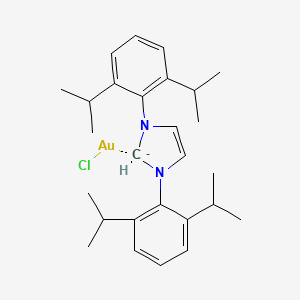
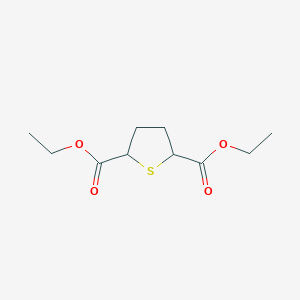

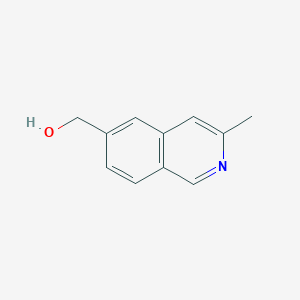
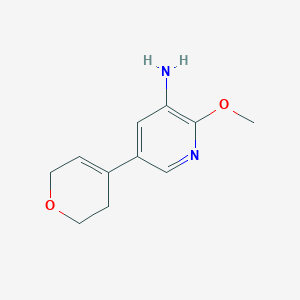

![6-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-yl trifluoromethanesulfonate](/img/structure/B13921415.png)
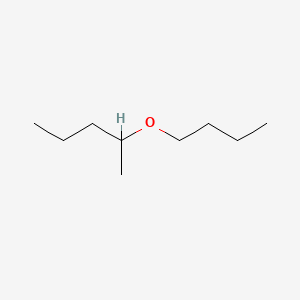
![Thiazolo[5,4-b]pyridine-2-methanol](/img/structure/B13921421.png)
